Cas no 82756-28-3 (3-O-β-Galactosyl Isomaltol)

3-O-β-Galactosyl Isomaltol 化学的及び物理的性質

名前と識別子

-

- 1-[3-(beta-D-Galactopyranosyloxy)-2-furanyl]ethanone

- 2-Acetyl-3-furyl-beta-D-galactopyranoside

- Galactosylisomaltol

- 3-(β-D-galactopyranosyloxy)-2-furanyl methyl ketone

- 3-O-β-D-galactopyranosyloxy-2-furyl methyl ketone

- O-galactosylisomaltol

- 3-O-β-Galactosyl Isomaltol

- 1-[3-(β-D-Galactopyranosyloxy)-2-furanyl]ethanone (ACI)

- Galactopyranoside, 2-acetyl-3-furyl (6CI, 7CI)

- 2-Acetyl-3-furyl-β-D-galactopyranoside

- O-Galactosyl isomaltol

-

- インチ: 1S/C12H16O8/c1-5(14)11-6(2-3-18-11)19-12-10(17)9(16)8(15)7(4-13)20-12/h2-3,7-10,12-13,15-17H,4H2,1H3/t7-,8+,9+,10-,12-/m1/s1

- InChIKey: RRYYNIJTMYUJDC-KZFLBEFCSA-N

- ほほえんだ: O(C1C=COC=1C(=O)C)[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

計算された属性

- せいみつぶんしりょう: 288.08500

じっけんとくせい

- 密度みつど: 1.510±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 204-205 ºC

- ようかいど: 溶出度(61 g/l)(25ºC)、

- PSA: 129.59000

- LogP: -1.33910

3-O-β-Galactosyl Isomaltol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G185060-25mg |

3-O-β-Galactosyl Isomaltol |

82756-28-3 | 25mg |

$196.00 | 2023-05-18 | ||

| TRC | G185060-10mg |

3-O-β-Galactosyl Isomaltol |

82756-28-3 | 10mg |

$87.00 | 2023-05-18 | ||

| A2B Chem LLC | AX39590-10mg |

3-O-β-GalactosylIsomaltol |

82756-28-3 | 10mg |

$109.00 | 2024-04-19 | ||

| TRC | G185060-100mg |

3-O-β-Galactosyl Isomaltol |

82756-28-3 | 100mg |

$ 800.00 | 2023-09-07 | ||

| TRC | G185060-50mg |

3-O-β-Galactosyl Isomaltol |

82756-28-3 | 50mg |

$374.00 | 2023-05-18 | ||

| Biosynth | OG76130-10 mg |

Galactosyl isomaltol |

82756-28-3 | 10mg |

$63.53 | 2023-01-03 | ||

| Biosynth | OG76130-50 mg |

Galactosyl isomaltol |

82756-28-3 | 50mg |

$266.81 | 2023-01-03 | ||

| Biosynth | OG76130-25 mg |

Galactosyl isomaltol |

82756-28-3 | 25mg |

$146.11 | 2023-01-03 | ||

| Biosynth | OG76130-100 mg |

Galactosyl isomaltol |

82756-28-3 | 100MG |

$508.20 | 2023-01-03 | ||

| A2B Chem LLC | AX39590-100mg |

3-O-β-GalactosylIsomaltol |

82756-28-3 | Min. 98% [1H-NMR] | 100mg |

$400.00 | 2024-04-19 |

3-O-β-Galactosyl Isomaltol 合成方法

ごうせいかいろ 1

3-O-β-Galactosyl Isomaltol Raw materials

3-O-β-Galactosyl Isomaltol Preparation Products

3-O-β-Galactosyl Isomaltol 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

3-O-β-Galactosyl Isomaltolに関する追加情報

Introduction to 3-O-β-Galactosyl Isomaltol (CAS No. 82756-28-3): Applications and Recent Research Developments

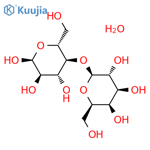

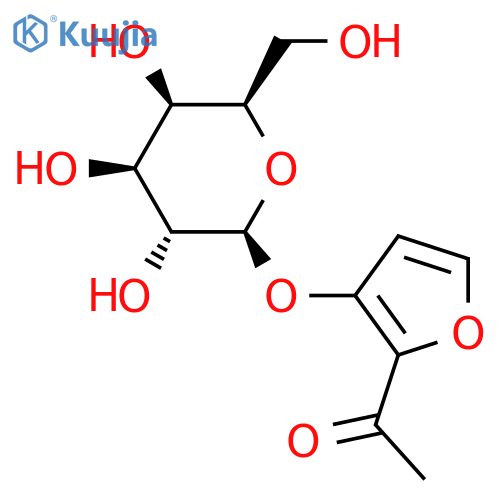

3-O-β-Galactosyl Isomaltol, identified by the Chemical Abstracts Service Number (CAS No.) 82756-28-3, is a glycoside derivative that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, characterized by its unique β-galactosyl linkage to isomaltol, exhibits a distinct molecular architecture that contributes to its multifaceted biological activities. The structural specificity of 3-O-β-Galactosyl Isomaltol makes it a promising candidate for various therapeutic applications, particularly in modulating cellular communication and metabolic pathways.

The chemical structure of 3-O-β-Galactosyl Isomaltol consists of an isomaltol moiety (a disaccharide derivative of maltitol) linked to a β-galactose unit through an oxygen bridge at the 3-position. This configuration endows the compound with the potential to interact with specific glycosidase enzymes and lectins, which are integral to numerous biological processes. Recent studies have highlighted the compound's role in inhibiting α-galactosidase, an enzyme implicated in conditions such as Fabry disease and lactose intolerance. The inhibition of this enzyme not only suggests therapeutic potential but also underscores the importance of 3-O-β-Galactosyl Isomaltol in regulating glycosylation processes.

In addition to its enzymatic interactions, 3-O-β-Galactosyl Isomaltol has been investigated for its anti-inflammatory properties. Emerging research indicates that this glycoside derivative can modulate inflammatory pathways by interacting with Toll-like receptors (TLRs) and subsequent downstream signaling cascades. Specifically, studies have demonstrated that 3-O-β-Galactosyl Isomaltol can attenuateNF-κB activation, a critical transcription factor involved in inflammation. This mechanism aligns with the growing interest in natural product-derived compounds that exhibit immunomodulatory effects without significant side effects.

The pharmacokinetic profile of 3-O-β-Galactosyl Isomaltol has also been a subject of extensive investigation. Its solubility and stability in biological systems make it a viable candidate for oral and topical administration. Comparative studies have shown that when administered orally, 3-O-β-Galactosyl Isomaltol exhibits moderate bioavailability, with peak plasma concentrations observed within 2 hours post-administration. This profile suggests potential for therapeutic use in chronic conditions requiring sustained drug delivery.

Recent advances in glycoscience have further illuminated the therapeutic potential of 3-O-β-Galactosyl Isomaltol. Researchers have discovered that this compound can selectively bind to certain glycoproteins on cancer cell surfaces, inhibiting their adhesion and proliferation. This finding opens new avenues for oncology research, particularly in developing targeted therapies that exploit aberrant glycosylation patterns in tumors. The ability of 3-O-β-Galactosyl Isomaltol to disrupt tumor microenvironment interactions without harming healthy cells positions it as a promising candidate for combination therapies.

The synthesis of 3-O-β-Galactosyl Isomaltol has also seen significant advancements, driven by the demand for scalable and cost-effective production methods. Modern synthetic approaches leverage enzymatic catalysis and chemoenzymatic strategies to achieve high yields and purity levels. These innovations not only enhance the accessibility of the compound for research purposes but also pave the way for large-scale manufacturing if clinical trials validate its efficacy.

In conclusion, 3-O-β-Galactosyl Isomaltol (CAS No. 82756-28-3) represents a compelling example of how structural modifications can yield bioactive molecules with diverse therapeutic applications. Its interactions with glycosidase enzymes, modulation of inflammatory pathways, favorable pharmacokinetic properties, and potential in oncology underscore its significance in contemporary pharmaceutical research. As further studies elucidate its mechanisms of action and clinical efficacy, 3-O-β-Galactosyl Isomaltol is poised to emerge as a key player in next-generation drug development.

82756-28-3 (3-O-β-Galactosyl Isomaltol) 関連製品

- 1805169-36-1(2-Bromo-4-(difluoromethyl)-5-iodopyridine-3-methanol)

- 180741-40-6(3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol)

- 88371-29-3(2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)

- 2228071-41-6((1R)-1-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-ol)

- 1497265-48-1(Di-(1H-tetrazol-5-yl)-methanone oxime)

- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)

- 2028518-86-5(2-(1-cyclohexylpropan-2-yl)aminoacetonitrile)

- 1538203-19-8(5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzodimidazole)

- 1823780-45-5(2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine)

- 1797299-92-3(3-fluoro-4-methoxy-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}benzamide)